molecular formula C21H25NO B8536612 7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B8536612
M. Wt: 307.4 g/mol
InChI Key: IFLIPLANALCYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a useful research compound. Its molecular formula is C21H25NO and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

3-cyclobutyl-7-phenylmethoxy-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C21H25NO/c1-2-5-17(6-3-1)16-23-21-10-9-18-11-13-22(20-7-4-8-20)14-12-19(18)15-21/h1-3,5-6,9-10,15,20H,4,7-8,11-14,16H2

InChI Key

IFLIPLANALCYLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Benzyloxy-1,2,4,5-tetrahydro-benzo[d]azepine (D2) (25.3 g, 100 mmol) was dissolved in 2.5% acetic acid in dichloromethane (400 ml) at 0° C. and treated dropwise with cyclobutanone (11.2 ml, 150 mmol). The mixture was stirred for 30 minutes and then sodium triacetoxyborohydride (31.8 g, 150 mmol) was added portion wise. The reaction mixture was stirred at room temperature for 4 hours, basified with saturated sodium carbonate solution and extracted with dichloromethane. The combined extracts were washed with water, brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The crude residue was triturated with hexane and filtered to afford the title product (E1). MS (ES+) m/e 308 [M+H]+.
Quantity
25.3 g
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reactant
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0 (± 1) mol
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400 mL
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solvent
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11.2 mL
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reactant
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31.8 g
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reactant
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0 (± 1) mol
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